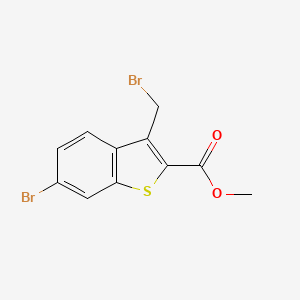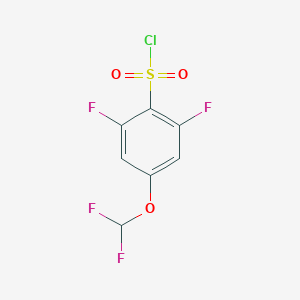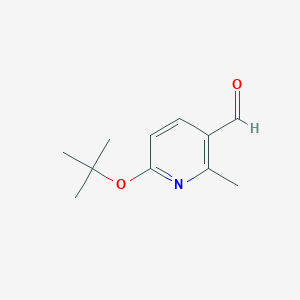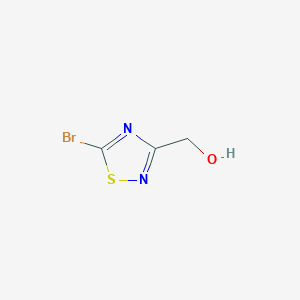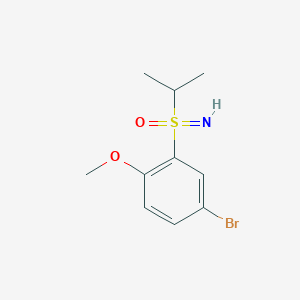
(5-bromo-2-methoxyphenyl)(imino)(propan-2-yl)-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxyphenyl)(imino)(propan-2-yl)-lambda6-sulfanone, also known as 5-Bromo-2-MIP, is a synthetic molecule that has been used in a variety of scientific research applications. It is a sulfur-containing heterocyclic compound that has been studied for its potential applications in drug design, biochemistry, and other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2-methoxyphenyl)(imino)(propan-2-yl)-lambda6-sulfanoneP has been used for a variety of scientific research applications. It has been used to study the binding of drugs to proteins and other biologically relevant molecules. It has also been used to investigate the mechanism of action of various drugs. In addition, it has been used to study the interactions between drugs and their targets in the body.
Wirkmechanismus
(5-bromo-2-methoxyphenyl)(imino)(propan-2-yl)-lambda6-sulfanoneP acts as a reversible inhibitor of enzymes involved in drug metabolism. It binds to the active site of the enzyme and blocks the enzyme's activity. It also has the ability to bind to other molecules, such as proteins, and can be used to study the interactions between drugs and their targets in the body.
Biochemical and Physiological Effects
(5-bromo-2-methoxyphenyl)(imino)(propan-2-yl)-lambda6-sulfanoneP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, and it can also bind to other molecules, such as proteins. In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
Advantages and Limitations for Laboratory Experiments
(5-bromo-2-methoxyphenyl)(imino)(propan-2-yl)-lambda6-sulfanoneP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a stable compound, and it can be stored for long periods of time. However, it is important to note that (5-bromo-2-methoxyphenyl)(imino)(propan-2-yl)-lambda6-sulfanoneP is a synthetic compound, and as such, it may not have the same properties as natural compounds.
Zukünftige Richtungen
There are a number of potential future directions for (5-bromo-2-methoxyphenyl)(imino)(propan-2-yl)-lambda6-sulfanoneP research. For example, it could be used to study the interactions between drugs and their targets in the body, as well as the mechanism of action of various drugs. In addition, it could be used to study the binding of drugs to proteins and other biologically relevant molecules. Furthermore, it could be used to develop new drugs and to investigate the potential therapeutic effects of existing drugs. Finally, it could be used to study the biochemical and physiological effects of (5-bromo-2-methoxyphenyl)(imino)(propan-2-yl)-lambda6-sulfanoneP in different cell types and organisms.
Synthesemethoden
(5-bromo-2-methoxyphenyl)(imino)(propan-2-yl)-lambda6-sulfanoneP is synthesized by the reaction of 5-bromo-2-methoxyphenyl isothiocyanate with propan-2-yl-lambda6-sulfanone in the presence of an acid catalyst. The reaction is carried out at room temperature and is completed in a few hours. The product is then purified by column chromatography.
Eigenschaften
IUPAC Name |
(5-bromo-2-methoxyphenyl)-imino-oxo-propan-2-yl-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-7(2)15(12,13)10-6-8(11)4-5-9(10)14-3/h4-7,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNKSDAHKMEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=N)(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxyphenyl)(imino)(propan-2-yl)-lambda6-sulfanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)
![4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole](/img/structure/B6601877.png)
![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)
![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)
![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)
